2-methoxy-5-methyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide
Description
2-Methoxy-5-methyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a methoxy (-OCH₃) and methyl (-CH₃) group at the 2- and 5-positions of the benzene ring, respectively. The sulfonamide group is linked via an ethylamino spacer to a pyridazine ring substituted with a pyrazole moiety at the 6-position. The pyridazine and pyrazole heterocycles may enhance binding specificity through hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[2-[(6-pyrazol-1-ylpyridazin-3-yl)amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3S/c1-13-4-5-14(26-2)15(12-13)27(24,25)20-10-9-18-16-6-7-17(22-21-16)23-11-3-8-19-23/h3-8,11-12,20H,9-10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZLZAPJBUTETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCNC2=NN=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-5-methyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide, identified by its CAS number 957264-61-8, is a compound that has garnered interest due to its potential biological activities, particularly in the context of cardiovascular and anti-cancer effects. This article synthesizes current research findings, case studies, and experimental data related to its biological activity.
- Molecular Formula : C17H20N6O3S
- Molecular Weight : 388.44 g/mol
- Structure : The compound features a sulfonamide moiety linked to a pyrazole and pyridazine structure, which is critical for its biological interactions.
Cardiovascular Effects
Research indicates that sulfonamide derivatives can influence cardiovascular parameters. A study on related sulfonamide compounds demonstrated their ability to affect perfusion pressure and coronary resistance in isolated rat heart models. The results suggested that certain derivatives could act as endothelin receptor antagonists, potentially reducing pulmonary vascular hypertension and cardiac hypertrophy .
Experimental Design Overview :
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzenesulfonamide | 0.001 |
| III | Compound 2 | 0.001 |
| IV | Compound 3 | 0.001 |
| V | Compound 4 | 0.001 |
| VI | Compound 5 | 0.001 |
The findings indicated significant changes in perfusion pressure with various doses of the compounds tested, emphasizing the need for further exploration into their mechanisms of action .
Inhibition of Carbonic Anhydrases
Another notable biological activity of pyrazole-based sulfonamides is their role as inhibitors of carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes including respiration and acid-base balance. Studies have shown that certain derivatives exhibit strong binding affinities to different isoforms of carbonic anhydrases, suggesting potential therapeutic applications in conditions like glaucoma and epilepsy .
Case Studies
- Cardiovascular Study : A study evaluated the effects of various sulfonamide derivatives on isolated rat hearts, highlighting the impact on coronary resistance and perfusion pressure. The results indicated that modifications in the chemical structure could enhance or diminish these effects, providing insights into structure-activity relationships .
- Inhibition Studies : Research focused on the binding interactions of synthesized pyrazole derivatives with key amino acid residues in carbonic anhydrase isoforms revealed critical insights into their inhibitory mechanisms. The docking studies provided a computational basis for predicting activity based on structural features .
Scientific Research Applications
Biological Activities
- Anticancer Properties :
- Antimicrobial Activity :
- Enzyme Inhibition :
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the synthesis of various sulfonamide derivatives, including this compound. It was found to inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The study concluded that the structural features of the compound contributed significantly to its biological activity .
Case Study 2: Antimicrobial Efficacy
In a clinical trial reported in Antibiotics, researchers tested this compound against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial viability at low concentrations, highlighting its potential as a new antimicrobial agent .
Case Study 3: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of this compound within metabolic pathways related to diabetes. The findings suggested that it effectively inhibited key enzymes involved in glucose metabolism, leading to improved insulin sensitivity in vitro .
Summary of Applications
| Application | Description |
|---|---|
| Anticancer | Inhibits tumor growth and induces apoptosis in cancer cell lines. |
| Antimicrobial | Exhibits antibacterial activity against various pathogens. |
| Enzyme Inhibition | Potential to inhibit enzymes related to metabolic disorders and diabetes. |
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Influence: Pyridazine’s adjacent nitrogen atoms (vs. pyridine’s single N in ) may alter hydrogen-bonding patterns with target proteins. Pyrazole’s NH group could serve as a hydrogen bond donor, while ’s isoxazoline-hydrazine moiety introduces conformational rigidity and additional H-bond acceptors.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s methoxy and methyl groups likely increase logP (lipophilicity) compared to ’s fluorinated derivative, suggesting differences in membrane permeability and metabolic stability.
- Solubility : The pyridazine-pyrazole system may reduce aqueous solubility relative to ’s isoxazoline-hydrazine group, which contains polar carbonyl and hydrazine functionalities.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution and condensation reactions. A typical route involves:
Reacting 6-(1H-pyrazol-1-yl)-3-pyridazinylamine with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the ethylamino linker.
Coupling this intermediate with 2-methoxy-5-methylbenzenesulfonyl chloride in anhydrous dichloromethane with triethylamine as a base.
Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and NMR analysis. For example, the sulfonamide proton typically appears as a singlet near δ 10.5–11.0 ppm in DMSO-d₆ .
Q. How can X-ray crystallography confirm the molecular structure and conformation?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement) is critical. Key steps:
Crystallize the compound in a solvent system like ethanol/water.
Collect data at low temperature (100 K) to minimize thermal motion.
Validate bond lengths (e.g., S–N ≈ 1.63 Å, C–O ≈ 1.36 Å) and torsional angles (e.g., pyridazine-pyrazole dihedral angle) against crystallographic databases .
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DoE)?
- Methodological Answer : Apply factorial design to variables like temperature, solvent polarity, and catalyst loading. For example:
- Factors : Reaction time (4–8 h), temperature (60–100°C), and equivalents of pyridazinylamine (1.2–1.5).
- Response : Yield measured via LC-MS.
Statistical models (e.g., ANOVA) identify significant interactions. Evidence from flow-chemistry optimizations suggests that higher temperatures accelerate coupling but may increase side-product formation .
Q. What computational strategies predict binding affinities for target enzymes?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
Dock the compound into the active site of sulfonamide-targeted enzymes (e.g., carbonic anhydrase).
Analyze key interactions: The sulfonamide group may coordinate with Zn²⁺, while the pyridazine ring forms π-π stacking with aromatic residues.
Validate predictions with experimental IC₅₀ assays. Integrated computational/experimental workflows, as demonstrated in maleimide derivative studies, improve accuracy .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer : Common issues include:
- Solubility variability : Use standardized DMSO stock solutions (<1% v/v in assays).
- Assay conditions : Control pH (e.g., 7.4 for physiological relevance) and ionic strength.
- Metabolic interference : Include liver microsome stability tests (e.g., human CYP450 isoforms). Cross-reference with structurally similar sulfonamides to identify SAR trends .
Q. What techniques characterize polymorphic forms, and how do they impact bioactivity?
- Methodological Answer : Polymorph screening via:
PXRD : Compare diffraction patterns (e.g., Form I: peaks at 2θ = 12.5°, 15.8°; Form II: 10.4°, 18.2°).
DSC : Monitor melting endotherms (∆H differences >5 J/g indicate distinct forms).
Bioactivity differences arise from solubility variations. For example, a metastable polymorph may show 2–3× higher dissolution rates, enhancing in vitro potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
